An In-depth Technical Guide to the Synthesis of 5-bromo-3-methylquinazolin-4(3H)-one
An In-depth Technical Guide to the Synthesis of 5-bromo-3-methylquinazolin-4(3H)-one
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-3-methylquinazolin-4(3H)-one, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details a reliable two-step synthetic pathway, including in-depth procedural instructions, mechanistic insights, and characterization data.
Introduction
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The strategic incorporation of a bromine atom and a methyl group at specific positions of the quinazolinone scaffold, as in 5-bromo-3-methylquinazolin-4(3H)-one, can significantly modulate its physicochemical properties and biological activity, making it a valuable target for synthetic chemists.
This guide focuses on a robust and accessible synthetic route starting from commercially available 2-amino-6-bromobenzoic acid. The presented methodology is designed to be reproducible and scalable, providing a solid foundation for further research and development.
Synthetic Strategy and Core Principles
The synthesis of 5-bromo-3-methylquinazolin-4(3H)-one is most effectively achieved through a two-step process. This strategy prioritizes the formation of a stable intermediate, which can be isolated and characterized before proceeding to the final product. This approach offers greater control over the reaction and facilitates purification.
The chosen synthetic pathway is as follows:
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Step 1: Synthesis of the Benzoxazinone Intermediate. Acylation of 2-amino-6-bromobenzoic acid with acetic anhydride leads to the formation of the corresponding N-acetylated derivative, which undergoes in-situ cyclization to yield 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is a key building block for the subsequent introduction of the N-methyl group.
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Step 2: Formation of the Quinazolinone Ring. The benzoxazinone intermediate is then subjected to aminolysis with methylamine. This reaction proceeds via a ring-opening and subsequent ring-closing mechanism to afford the desired 5-bromo-3-methylquinazolin-4(3H)-one.
This synthetic design is underpinned by well-established reaction mechanisms in heterocyclic chemistry, ensuring its reliability and broad applicability.
Visualizing the Synthesis
The overall synthetic transformation can be visualized as a clear and logical progression from the starting material to the final product.
Caption: Synthetic pathway for 5-bromo-3-methylquinazolin-4(3H)-one.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of 5-bromo-3-methylquinazolin-4(3H)-one.
Part 1: Synthesis of 5-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
This procedure details the formation of the key benzoxazinone intermediate from 2-amino-6-bromobenzoic acid. The reaction involves the acylation of the amino group followed by a dehydration-induced cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Amino-6-bromobenzoic acid | 216.03 | 10.8 g (0.05 mol) | Starting material |
| Acetic anhydride | 102.09 | 51.0 g (0.5 mol) | Reagent and solvent |
Procedure:
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In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzoic acid (10.8 g, 0.05 mol) and acetic anhydride (51.0 g, 0.5 mol).
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Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product will precipitate out of the solution upon cooling.
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Collect the solid product by vacuum filtration and wash it with cold diethyl ether or hexane to remove any residual acetic anhydride.
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Dry the product under vacuum to obtain 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one. The expected yield is typically high.
Expert Insights: The use of a large excess of acetic anhydride serves as both the acylating agent and the solvent. The reflux condition provides the necessary energy for both the N-acetylation and the subsequent intramolecular cyclization to the benzoxazinone.
Part 2: Synthesis of 5-Bromo-3-methylquinazolin-4(3H)-one
This protocol describes the conversion of the benzoxazinone intermediate to the final quinazolinone product through a reaction with methylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| 5-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | 240.05 | 12.0 g (0.05 mol) | Intermediate from Part 1 |
| Methylamine (40% in water) | 31.06 | ~10 mL | Reagent |
| Ethanol | 46.07 | 100 mL | Solvent |
| Pyridine | 79.10 | 25 mL | Base and solvent |
Procedure:
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In a 250 mL round-bottom flask, dissolve 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one (12.0 g, 0.05 mol) in a mixture of ethanol (100 mL) and pyridine (25 mL).
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To this solution, add methylamine (40% aqueous solution, ~10 mL) dropwise with stirring at room temperature.
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After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~200 g).
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A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
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The crude product can be purified by recrystallization from ethanol to yield pure 5-bromo-3-methylquinazolin-4(3H)-one.
Expert Insights: The reaction proceeds via nucleophilic attack of the methylamine on the carbonyl group of the benzoxazinone, leading to ring opening. Subsequent intramolecular cyclization with the elimination of a water molecule forms the stable quinazolinone ring. Pyridine acts as a base to facilitate the reaction.
Workflow Visualization
The experimental workflow can be summarized in the following diagram, illustrating the key stages from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of 5-bromo-3-methylquinazolin-4(3H)-one.
Characterization of the Final Product
The identity and purity of the synthesized 5-bromo-3-methylquinazolin-4(3H)-one should be confirmed using standard analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.
Table of Physicochemical and Spectroscopic Data:
| Property | Expected Value/Characteristics |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 200-220 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.0-8.2 (d, 1H, Ar-H), ~7.6-7.8 (m, 2H, Ar-H), ~3.5 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~161 (C=O), ~155 (N-C=N), ~147 (Ar-C), ~135 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~121 (Ar-C-Br), ~33 (N-CH₃) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected at 239.98 and 241.98 (due to Br isotopes) |
| Infrared (IR, KBr) | ν (cm⁻¹): ~1680 (C=O stretch), ~1600 (C=N stretch), ~1470 (Ar C=C stretch) |
Mechanistic Insights
A deeper understanding of the reaction mechanisms provides a basis for troubleshooting and optimization.
Mechanism of Benzoxazinone Formation
The formation of 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one from 2-amino-6-bromobenzoic acid and acetic anhydride proceeds through two key steps:
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N-Acetylation: The amino group of 2-amino-6-bromobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of 2-(acetylamino)-6-bromobenzoic acid and acetic acid as a byproduct.
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Intramolecular Cyclization: Under the high temperature of reflux, the newly formed N-acetylated intermediate undergoes an intramolecular condensation. The hydroxyl group of the carboxylic acid attacks the carbonyl carbon of the acetyl group, leading to the elimination of a water molecule and the formation of the six-membered benzoxazinone ring.
Caption: Mechanism for the formation of the benzoxazinone intermediate.
Mechanism of Quinazolinone Formation
The conversion of the benzoxazinone intermediate to the final quinazolinone product with methylamine is a classic example of a ring transformation reaction:
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Nucleophilic Attack and Ring Opening: The methylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon at position 4 of the benzoxazinone ring. This leads to the cleavage of the ester bond and the formation of an N-methyl-2-(acetylamino)-6-bromobenzamide intermediate.
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Intramolecular Cyclization and Dehydration: The amide nitrogen of the opened intermediate then attacks the carbonyl carbon of the acetyl group. This intramolecular cyclization is followed by the elimination of a water molecule to form the thermodynamically stable, six-membered pyrimidinone ring of the quinazolinone scaffold.
Caption: Mechanism for the formation of the quinazolinone ring.
Conclusion
The synthesis of 5-bromo-3-methylquinazolin-4(3H)-one presented in this guide is a reliable and efficient method that utilizes readily available starting materials and well-understood reaction mechanisms. The two-step approach, involving the formation and isolation of a stable benzoxazinone intermediate, provides excellent control over the synthesis and facilitates the purification of the final product. The detailed protocols, mechanistic insights, and characterization data provided herein are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, enabling the synthesis and further exploration of this and related quinazolinone derivatives.
References
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Liu, Y., Wang, X., Jiao, L., Xu, D., & Kang, C. (2017). Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry - Section B, 56B(3), 356-358. [Link]
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Patel, P. S., et al. (2012). Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo-2-methylquinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. [Link]
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Madkour, H. M. F. (2006). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Journal of the Chinese Chemical Society, 53(4), 855-866. [Link]
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Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 67(548). [Link]
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PubChem. (n.d.). 2-Amino-6-bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Figure 1. Structure and IUPAC numbering of 5-bromo-3-methylquinazolin-4(3H)-one.
